Propanenitrile, 3-(methylphenylamino)-

Catalog No.
S603059
CAS No.
94-34-8
M.F
C10H12N2
M. Wt
160.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanenitrile, 3-(methylphenylamino)-

CAS Number

94-34-8

Product Name

Propanenitrile, 3-(methylphenylamino)-

IUPAC Name

3-(N-methylanilino)propanenitrile

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3

InChI Key

IXXLKTZOCSRXEM-UHFFFAOYSA-N

SMILES

CN(CCC#N)C1=CC=CC=C1

Synonyms

3-(N-methylanilino)propionitrile, 3-(N-methylanilino)propiononitrile, AI3-28714, beta-(N-methylanilio)propionitrile, N,N-cyanoethyl-methylaniline, N-methyl-N-(2-cyanoethyl)aniline, NSC 91616

Canonical SMILES

CN(CCC#N)C1=CC=CC=C1
  • Analytical Chemistry

    A study by SIELC Technologies describes a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for analyzing Propanenitrile, 3-(methylphenylamino)-. This technique separates and identifies components in a mixture, which could be useful for research purposes such as purity analysis or pharmacokinetic studies ().

  • Proteomics Research

    Companies like Santa Cruz Biotechnology offer Propanenitrile, 3-(methylphenylamino)- as a product for proteomics research. Proteomics is the study of proteins within an organism, and this specific compound may be used in protein isolation or analysis techniques, though the exact application is not publicly disclosed ().

Propanenitrile, 3-(methylphenylamino)-, also known by its CAS number 94-34-8, is an organic compound characterized by the molecular formula C10H12N2C_{10}H_{12}N_{2} and a molecular weight of approximately 160.22 g/mol. This compound features a propanenitrile group attached to a methylphenylamino moiety, making it part of the broader class of nitriles. It is soluble in various organic solvents and exhibits a moderate log partition coefficient (Log P) of around 1.81, indicating its potential for bioavailability and permeability across biological membranes .

There is no current information available on the specific mechanism of action of Propanenitrile, 3-(methylphenylamino)- in biological systems.

Due to the lack of specific research, detailed safety information is unavailable. However, considering the presence of a cyano group, it's advisable to handle this compound with caution as nitriles can be toxic and irritating []. Always follow good laboratory practices when working with unknown compounds.

Typical of nitriles and amines:

  • Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and ammonia.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

This compound has been studied for its biological activities, particularly its interactions with various enzymes and receptors. Notably, it acts as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs that are substrates for this enzyme . Additionally, it exhibits moderate toxicity when ingested or upon dermal contact, classified under harmful substances according to safety data sheets .

Several methods have been reported for synthesizing propanenitrile, 3-(methylphenylamino)-:

  • Amination of Nitriles: This method involves the reaction of an appropriate nitrile with an aniline derivative under specific conditions to yield the desired amine.
  • Refluxing Techniques: A common laboratory method involves refluxing a mixture of methylphenylamine and a suitable alkyl halide in the presence of a base to facilitate nucleophilic substitution.
  • One-Pot Synthesis: Recent advancements include one-pot synthesis methods that combine multiple reaction steps to streamline the production process while maintaining yield efficiency.

Propanenitrile, 3-(methylphenylamino)- finds applications in various fields:

  • Pharmaceuticals: Its role as a CYP1A2 inhibitor makes it a candidate for drug development aimed at modulating metabolic pathways.
  • Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: The compound may also be explored for its properties in polymer chemistry and materials development.

Interactions involving propanenitrile, 3-(methylphenylamino)- have been primarily focused on its inhibitory effects on cytochrome P450 enzymes. Studies indicate that this compound can affect the metabolism of other pharmaceuticals by competing with their substrates at the enzyme's active site. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens.

Several compounds share structural similarities with propanenitrile, 3-(methylphenylamino)-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(Dimethylaminomethyl)propanenitrileC10H14N2C_{10}H_{14}N_{2}Contains dimethylamino group
4-(Methylphenylamino)propanenitrileC10H12N2C_{10}H_{12}N_{2}Substituted at para position
3-(Phenylamino)propanenitrileC10H10N2C_{10}H_{10}N_{2}Lacks methyl group on amino

Uniqueness: Propanenitrile, 3-(methylphenylamino)- is unique due to its specific arrangement of functional groups that confer distinct biological activities and chemical reactivity compared to its analogs. Its specific inhibition profile against cytochrome P450 enzymes sets it apart from other similar compounds.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (35.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

94-34-8

Wikipedia

N-Cyanoethyl-N-methylaniline

General Manufacturing Information

Propanenitrile, 3-(methylphenylamino)-: ACTIVE

Dates

Modify: 2023-08-15

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